molecular formula C10H9N5O2 B8389930 3-(Pyrimidin-5-ylamino)-pyrazine-2-carboxylic acid methyl ester

3-(Pyrimidin-5-ylamino)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8389930
M. Wt: 231.21 g/mol
InChI Key: LKZBNNIHAXXWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947685B2

Procedure details

The title compound, MS: m/e=232.1 (M+H+), was prepared in accordance with the general method of example 4, step 2 from 3-aminopyrazine-2-carboxylic acid methyl ester and 5-bromopyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].Br[C:13]1[CH:14]=[N:15][CH:16]=[N:17][CH:18]=1>>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11][C:13]2[CH:14]=[N:15][CH:16]=[N:17][CH:18]=2)=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=NC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=CN=C1NC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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